Ethyl 4-fluoro-1h-pyrazole-3-carboxylate
Overview
Description
Ethyl 4-fluoro-1H-pyrazole-3-carboxylate: is a heterocyclic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a fluorine atom at the 4-position and an ethyl ester group at the 3-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclocondensation Method: One common method for synthesizing ethyl 4-fluoro-1H-pyrazole-3-carboxylate involves the cyclocondensation of hydrazines with 1,3-dielectrophilic compounds such as β-ketoesters.
Multicomponent Reactions: Another approach involves multicomponent reactions where hydrazines react with 1,3-dicarbonyl compounds in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic routes but is optimized for large-scale production with controlled reaction conditions and efficient purification steps.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 4-fluoro-1H-pyrazole-3-carboxylate can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Manganese dioxide (MnO2) in solvents like carbon tetrachloride (CCl4) is used for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be obtained.
Oxidation Products: Oxidation typically yields pyrazole derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Ethyl 4-fluoro-1H-pyrazole-3-carboxylate is used as an intermediate in the synthesis of more complex pyrazole derivatives. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory, anticancer, and antiviral agent. Its derivatives have shown promising activity against various biological targets .
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. It is also employed in the synthesis of agrochemicals that protect crops from pests and diseases .
Mechanism of Action
The mechanism of action of ethyl 4-fluoro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit or activate specific pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Ethyl 1H-pyrazole-4-carboxylate: Similar structure but lacks the fluorine atom, resulting in different reactivity and biological activity.
Ethyl 5-fluoro-1H-pyrazole-4-carboxylate: Similar but with the fluorine atom at a different position, leading to variations in chemical behavior.
Uniqueness: Ethyl 4-fluoro-1H-pyrazole-3-carboxylate is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .
Properties
IUPAC Name |
ethyl 4-fluoro-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCRTGISAGQDJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572132 | |
Record name | Ethyl 4-fluoro-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221300-34-1 | |
Record name | Ethyl 4-fluoro-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60572132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-fluoro-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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